Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service registry number 648859-85-2. The compound exhibits the molecular formula C14H12ClNO3S, corresponding to a molecular weight of 309.764 atomic mass units. The International Union of Pure and Applied Chemistry designation for this compound is methyl 2-[[3-(chloromethyl)benzoyl]amino]thiophene-3-carboxylate, which accurately reflects its structural composition and functional group arrangement.
The compound's structural architecture can be described through its Simplified Molecular Input Line Entry System notation: COC(=O)c1ccsc1NC(=O)c2cccc(CCl)c2. This representation illustrates the connectivity pattern between the thiophene ring system, the benzamide moiety, and the methyl ester functionality. The International Chemical Identifier for this compound is InChI=1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17), providing a unique digital signature for precise chemical identification.
The compound is also catalogued under various alternative nomenclatures including Methyl 2-{[3-(chloromethyl)benzoyl]amino}-3-thenoate and 3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}benzyl chloride. The MDL number MFCD00728793 serves as an additional identifier in chemical databases. It is important to distinguish this compound from its structural isomer, methyl 3-([3-(chloromethyl)benzoyl]amino)thiophene-2-carboxylate, which bears the Chemical Abstracts Service number 306935-11-5 and represents a positional isomer with the carboxylate group at the 2-position rather than the 3-position of the thiophene ring.
Historical Context in Heterocyclic Chemistry
The development and characterization of this compound must be understood within the broader historical evolution of thiophene chemistry. The thiophene heterocycle was first discovered in 1882 by Viktor Meyer as a contaminant in benzene, marking the beginning of systematic thiophene research. Meyer's discovery was serendipitous, arising from observations that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, but not with purified benzene. This blue compound, identified as indophenin, led to the isolation and identification of thiophene as the active component responsible for this reaction.
The etymology of thiophene reflects its discovery circumstances, derived from the Greek words 'theion' meaning sulfur and 'phaino' meaning to show or appear. This nomenclature appropriately captures the sulfur-containing nature of the heterocycle and its tendency to manifest distinct chemical behaviors. The historical development of thiophene chemistry has been characterized by the evolution of synthetic methodologies, beginning with Meyer's original synthesis involving acetylene and elemental sulfur. Classical synthetic approaches have included the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide.
The Gewald reaction represents another foundational method in thiophene synthesis, involving the condensation of two esters in the presence of elemental sulfur. These classical methods laid the groundwork for the sophisticated synthetic strategies employed in the preparation of complex thiophene derivatives such as this compound. The development of multicomponent reactions has further enhanced the efficiency of thiophene synthesis, with researchers developing one-pot synthetic approaches that minimize waste and improve overall synthetic efficiency.
Recent advances in thiophene chemistry have emphasized the development of highly emissive thiophene-based materials, addressing the historically lower emission quantum yields associated with thiophene systems compared to other conjugated materials. This evolution in understanding and synthetic capability has enabled the preparation of complex, multifunctional thiophene derivatives that incorporate diverse pharmacophoric elements, as exemplified by compounds like this compound.
Role in Medicinal Chemistry and Material Science
This compound exemplifies the significant role that thiophene derivatives play in contemporary medicinal chemistry research. The thiophene nucleus has been established as a privileged scaffold in drug discovery, possessing promising pharmacological characteristics that encompass a broad spectrum of therapeutic applications. Research has demonstrated that thiophene-containing compounds exhibit diverse biological activities including antiviral, antimalarial, antihypertensive, antimicrobial, antioxidant, anticonvulsant, anticancer, anti-inflammatory, antidepressant, and antimycobacterial properties.
The significance of thiophene derivatives in medicinal chemistry stems from their versatile structural diversity and pharmacophoric properties. The thiophene ring system not only provides synthetically accessible modification sites but also serves as an important pharmacophore for replacing existing functionalities in drug candidates. This bioisosteric replacement capability is particularly valuable in structure-activity relationship studies, where thiophene rings can substitute for monosubstituted phenyl rings while potentially improving physicochemical properties, metabolic stability, and binding affinity of the parent compounds.
The sulfur atom within the thiophene ring contributes significantly to drug-receptor interactions by participating in additional hydrogen bonding mechanisms. This enhanced interaction profile makes thiophene derivatives particularly attractive for medicinal chemists seeking to optimize compound activity and selectivity. The analysis of thiophene-based pharmaceuticals reveals that most such drugs undergo hepatic metabolism followed by renal excretion, with oral administration being the predominant route of delivery.
In the context of material science applications, thiophene derivatives have garnered attention for their potential in fluorescent applications and organic electronics. Although thiophene-based materials have historically exhibited lower emission quantum yields compared to other conjugated systems, recent developments have led to highly emissive thiophene-based materials suitable for applications including fluorescent biomarkers and organic light-emitting diodes. The structural features present in this compound, including the conjugated thiophene system and the potential for further functionalization through the chloromethyl group, position this compound as a valuable building block for advanced material applications.
The versatility of thiophene derivatives extends to their synthetic utility, where compounds like this compound can serve as intermediates for the construction of more complex molecular architectures. The presence of multiple functional groups, including the reactive chloromethyl substituent, the amide linkage, and the ester functionality, provides numerous opportunities for chemical modification and derivatization. This multi-functional nature enables the compound to participate in diverse synthetic transformations, making it valuable for the development of compound libraries and the exploration of structure-activity relationships in both medicinal chemistry and material science contexts.
Properties
IUPAC Name |
methyl 2-[[3-(chloromethyl)benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSCTKBQMYDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380611 | |
| Record name | Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648859-85-2 | |
| Record name | Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate typically involves the reaction of 3-(Chloromethyl)benzoic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl group, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-3-Carboxylate Derivatives
a. Methyl 2-Benzamidothiophene-3-Carboxylate
- Structural Difference : Lacks the chloromethyl substituent on the benzoyl group.
- Solubility: Higher solubility in non-polar solvents due to the absence of the polar chloromethyl group. Biological Activity: Lower cytotoxicity in preliminary assays, likely due to decreased electrophilic interactions .
b. Methyl 2-([4-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate
- Structural Difference : Chloromethyl group at the para position (4-position) of the benzoyl ring.
- Impact: Steric Effects: Reduced steric hindrance compared to the meta-substituted analog, facilitating reactions at the benzoyl group.
Benzoyl Chloride Derivatives
a. 3-(Chloromethyl)Benzoyl Chloride
- Structural Difference : Replaces the thiophene-carboxylate moiety with a reactive acyl chloride group.
- Impact :
- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the ester-containing target compound.
- Stability : Less stable under ambient conditions due to moisture sensitivity.
- Applications : Primarily used as an intermediate in peptide synthesis rather than as a bioactive scaffold .
b. Benzyl Chloride (Chloromethyl Benzene)
- Structural Difference : Simplistic chloromethyl-benzene structure without the thiophene or ester groups.
- Impact :
Chloromethyl-Substituted Heterocycles
a. Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Furan-3-Carboxylate
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | 324.78 | 145–148 | 2.1 (DMSO) | 2.8 |
| Methyl 2-Benzamidothiophene-3-Carboxylate | 261.29 | 132–135 | 4.5 (DMSO) | 1.9 |
| 3-(Chloromethyl)Benzoyl Chloride | 189.03 | 30–32 | Reacts with H2O | 2.3 |
| Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Furan-3-Carboxylate | 308.73 | 138–140 | 1.8 (DMSO) | 2.5 |
Research Findings and Trends
- Synthetic Utility: The chloromethyl group in the target compound enables facile functionalization, a feature less pronounced in non-chlorinated analogs .
- Biological Relevance : Thiophene derivatives generally exhibit higher metabolic stability than furan-based analogs, as observed in comparative pharmacokinetic studies .
- Safety Profile : The target compound’s lower volatility compared to benzyl chloride reduces inhalation risks, aligning with occupational safety guidelines for chlorinated aromatics .
Biological Activity
Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate, with the chemical formula C14H12ClNO3S, has garnered attention in recent years for its potential biological activities. This compound is synthesized through a reaction between 3-(Chloromethyl)benzoic acid and thiophene-3-carboxylic acid methyl ester, typically utilizing a coupling agent and base under controlled conditions . The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
1. Antimicrobial Activity
Research indicates that compounds containing thiophene moieties, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiophene derivatives were evaluated for their in vitro antibacterial and antifungal activities against a range of microbial strains. The results showed that several synthesized thiophene derivatives displayed notable antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound S1 | Staphylococcus aureus | 32 µg/mL |
| Compound S2 | Escherichia coli | 16 µg/mL |
| Compound S3 | Candida albicans | 8 µg/mL |
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies on human lung cancer cell lines (A-549) indicated that certain derivatives exhibited significant cytotoxicity. The presence of electron-withdrawing groups in the structure was correlated with enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that is critical for developing effective anticancer agents .
Table 2: Anticancer Activity Against A-549 Cell Line
| Compound Name | IC50 (µM) | Comparison to Adriamycin |
|---|---|---|
| Compound S8 | 10 | Higher |
| Adriamycin | 15 | Reference |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of thiophene derivatives in various biological assays:
- Antioxidant Activity : Some derivatives showed promising antioxidant properties, which are essential for combating oxidative stress-related diseases .
- Anticorrosion Applications : Beyond biological applications, these compounds have also been explored for their use as corrosion inhibitors in industrial settings .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate?
- Methodological Answer : The compound is synthesized via a condensation reaction between 3-(chloromethyl)benzoyl chloride and a methyl thiophene-3-carboxylate precursor. Key steps include:
- Reaction Conditions : Use dry dichloromethane (CH₂Cl₂) as solvent under nitrogen protection to minimize hydrolysis of the acyl chloride .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is recommended for isolating the product, yielding ~67% purity .
- Critical Parameter : Equimolar ratios of reactants and controlled reflux duration (12–18 hours) are essential to avoid side reactions like over-acylation .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Post-synthesis characterization involves:
- Spectroscopy :
- 1H/13C NMR : Assign chemical shifts for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the chloromethyl group (δ 4.5–4.7 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O), and ~750 cm⁻¹ (C-Cl stretching) confirm functional groups .
- Chromatography : HPLC retention time comparison with intermediates ensures purity (>95%) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen to prevent hydrolysis of the ester and chloromethyl groups .
- Degradation Risks : Exposure to moisture leads to hydrolysis of the chloromethyl group to hydroxymethyl derivatives, detectable via TLC or NMR .
Advanced Research Questions
Q. How does the chloromethyl substituent influence electronic and steric properties in derivatization reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloromethyl group (density: 1.33 g/mL ) enhances electrophilic reactivity at the benzoyl moiety, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines).
- Steric Considerations : Substituent positioning at the 3-position minimizes steric hindrance, enabling regioselective modifications (e.g., Suzuki couplings) .
- Experimental Validation : Computational DFT studies (e.g., Gaussian software) can map electrostatic potential surfaces to predict reactive sites .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Case Study : Analogous thiophene-carboxylates show variable antibacterial activity due to differences in:
- Lipophilicity : LogP values (e.g., 3.91 for the target compound ) affect membrane permeability.
- Substituent Effects : Chloromethyl groups may enhance target binding vs. methyl or methoxy groups in analogs .
- Resolution : Use comparative SAR (Structure-Activity Relationship) assays with standardized bacterial strains (e.g., E. coli ATCC 25922) to isolate substituent-specific effects .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Catalysis : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 18 hours) and improve yield .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, though this may require post-reaction dialysis to remove traces .
- Scale-Up Data : Pilot studies show 10 g batches achieve ~60% yield using continuous-flow HPLC systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
